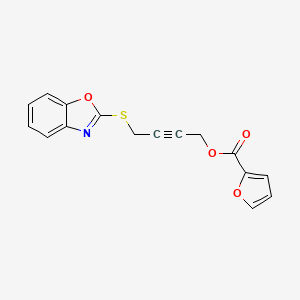

4-(1,3-benzoxazol-2-ylthio)-2-butyn-1-yl 2-furoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

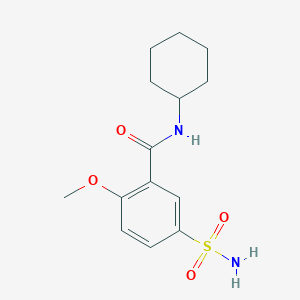

4-(1,3-Benzoxazol-2-ylthio)-2-butyn-1-yl 2-furoate is a compound of interest due to its unique chemical structure, which incorporates a benzoxazole ring and a furoate moiety. This chemical entity is part of a broader class of compounds known for their potential in various applications, including material science and pharmaceuticals, although here we focus strictly on the chemical and physical aspects, excluding its biomedical applications.

Synthesis Analysis

The synthesis of similar benzoxazole derivatives typically involves Knoevenagel condensation reactions. For example, the condensation of 2-(benzothiazol-2-ylthio) acetonitrile with furan-2-carbaldehyde or thiophene-2-carbaldehydes leads to the formation of specific isomers with exclusive configurations, demonstrating the intricate control over the structural assembly of these molecules (Al-Omran, Mohareb, & El-Khair, 2011). This highlights the synthetic versatility and challenges in obtaining specific benzoxazole derivatives, including 4-(1,3-Benzoxazol-2-ylthio)-2-butyn-1-yl 2-furoate.

Applications De Recherche Scientifique

Anti-inflammatory Pharmaceuticals

Research has highlighted the development of novel anti-inflammatory pharmaceuticals, notably NOSH-Aspirin hybrids. These compounds, integrating nitric oxide and hydrogen sulfide-releasing moieties, demonstrate significant efficacy in inhibiting the growth of various human cancer cell lines without cellular toxicity. Their potential surpasses traditional NSAIDs, offering a new class of anti-inflammatory drugs with remarkable potency against adenomatous and epithelial origin cancer cells (Kodela, Chattopadhyay, & Kashfi, 2012).

Organic Synthesis and Catalysis

The benzoxazole moiety serves as a removable activating and directing group in the Ir-catalyzed alkylation of C(sp3)-H bonds adjacent to nitrogen in secondary amines. This capability facilitates regioselective modifications and has been applied in synthesizing various functionalized compounds, indicating the versatility of benzoxazole derivatives in organic synthesis (Lahm & Opatz, 2014).

Material Science and Polymer Chemistry

In material science, benzoxazole-containing compounds have been explored for their electrochemical and photophysical properties. Such studies involve the synthesis of conjugated copolymers with potential applications in optoelectronics and advanced materials. The research indicates these polymers exhibit reversible redox behavior and multichromic properties, alongside high fluorescent properties, making them suitable for various technological applications (Deniz et al., 2013).

Heparanase Inhibition

A novel series of benzoxazol-5-yl acetic acid derivatives, originating from furanylthiazole acetic acid, have been identified as potent heparanase inhibitors. These compounds exhibit significant anti-angiogenic properties and potential therapeutic applications in inhibiting tumor metastasis and angiogenesis. The development of these inhibitors underscores the importance of benzoxazole derivatives in designing new drugs for cancer therapy (Courtney et al., 2005).

Propriétés

IUPAC Name |

4-(1,3-benzoxazol-2-ylsulfanyl)but-2-ynyl furan-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11NO4S/c18-15(14-8-5-10-19-14)20-9-3-4-11-22-16-17-12-6-1-2-7-13(12)21-16/h1-2,5-8,10H,9,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRWNUKSWRYZMJM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(O2)SCC#CCOC(=O)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1,3-Benzoxazol-2-ylsulfanyl)but-2-yn-1-yl furan-2-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-methyl-2-pyridinyl)-6-(4-{[4-(trifluoromethyl)phenyl]sulfonyl}-1-piperazinyl)-3-pyridazinamine](/img/structure/B5598828.png)

![N-(4-ethylphenyl)-4-[2-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5598830.png)

![N-(4-chlorophenyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea](/img/structure/B5598837.png)

![2,3-dimethyl-5-phenylthieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-4(5H)-one](/img/structure/B5598875.png)

![2-(4-chlorophenyl)-6-(2-hydroxyethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5598897.png)

![N-[3-(2-methoxyphenyl)-2-propen-1-ylidene]-4-(1-naphthylmethyl)-1-piperazinamine](/img/structure/B5598916.png)

![8-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5598919.png)

![3-(2-furyl)-2-methylacrylaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5598928.png)

![N-[7-(4-chlorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]acetamide](/img/structure/B5598936.png)